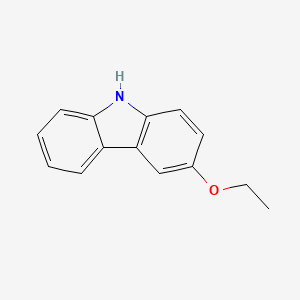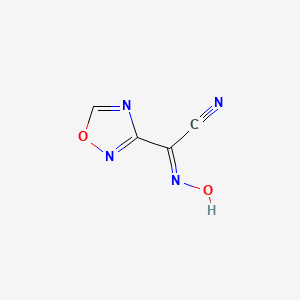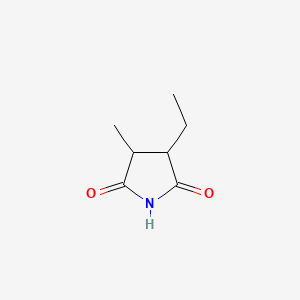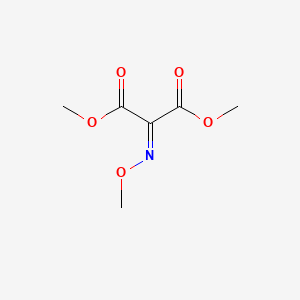
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid is a chemical compound with the molecular formula C10H14ClN3O3S and a molecular weight of 291.75 g/mol . This compound is known for its unique structure, which includes a diazenesulfonic acid group attached to a chlorinated phenyl ring with a diethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid typically involves the diazotization of 3-chloro-4-(diethylamino)aniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as hydrochloric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenesulfonic group into amines or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenesulfonic acid group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-(dimethylamino)phenyl)diazenesulfonic acid: Similar structure but with dimethylamino instead of diethylamino.
(3-Bromo-4-(diethylamino)phenyl)diazenesulfonic acid: Similar structure but with a bromine atom instead of chlorine.
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid methyl ester: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diazenesulfonic acid and diethylamino groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
50978-49-9 |
|---|---|
Molecular Formula |
C10H14ClN3O3S |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
[3-chloro-4-(diethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C10H14ClN3O3S/c1-3-14(4-2)10-6-5-8(7-9(10)11)12-13-18(15,16)17/h5-7H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
FRQGGKNGDUEHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
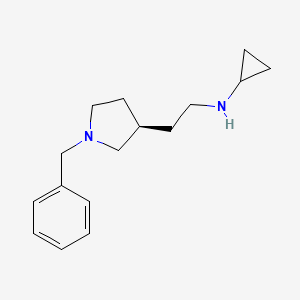
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
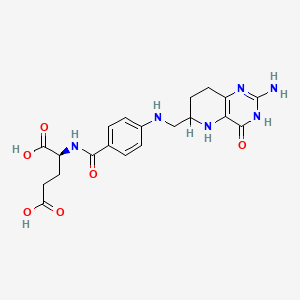

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)

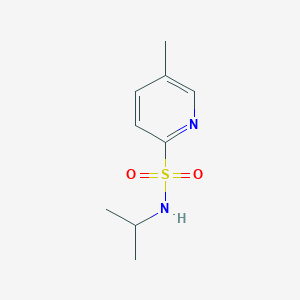
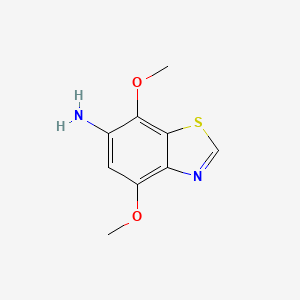
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
